molecular formula C9H4N6O4 B14063153 Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- CAS No. 3780-90-3

Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-

Cat. No.: B14063153
CAS No.: 3780-90-3
M. Wt: 260.17 g/mol
InChI Key: LKNKPNMNXMDFIT-UHFFFAOYSA-N
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Description

Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is a chemical compound with the molecular formula C9H6N6O4 It is known for its distinctive structure, which includes a dinitrophenyl group attached to a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- can be synthesized through a reaction involving dinitrophenylhydrazine and malononitrile. The reaction typically occurs under acidic conditions, where the dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbon of the malononitrile. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazono group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl oxides, while reduction can produce dinitrophenylamines.

Mechanism of Action

The mechanism of action of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.

    Malononitrile: A precursor in the synthesis of propanedinitrile, ((2,4-dinitrophenyl)hydrazono)-, known for its reactivity in forming various derivatives.

Uniqueness

Propanedinitrile, ((2,4-dinitrophenyl)hydrazono)- is unique due to its combination of a dinitrophenyl group and a hydrazono group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

3780-90-3

Molecular Formula

C9H4N6O4

Molecular Weight

260.17 g/mol

IUPAC Name

2-[(2,4-dinitrophenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C9H4N6O4/c10-4-6(5-11)12-13-8-2-1-7(14(16)17)3-9(8)15(18)19/h1-3,13H

InChI Key

LKNKPNMNXMDFIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(C#N)C#N

Origin of Product

United States

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